molecular formula C14H19FO9 B3031424 [4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate CAS No. 33557-28-7

[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate

Cat. No.: B3031424
CAS No.: 33557-28-7
M. Wt: 350.29 g/mol
InChI Key: NGYYXVXMDLMRLI-UHFFFAOYSA-N
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Description

[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a complex organic compound with the molecular formula C14H19FO9. It is known for its unique structural properties and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by acetylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which [4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate apart is its unique combination of acetyl and fluoromethyl groups, which confer distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYYXVXMDLMRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337149
Record name AC1LBNVG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33557-28-7
Record name AC1LBNVG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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